molecular formula C24H27ClN2O3 B2357508 6-Ethoxy-3-(4-methoxybenzoyl)-4-(piperidin-1-yl)quinoline hydrochloride CAS No. 2097903-16-5

6-Ethoxy-3-(4-methoxybenzoyl)-4-(piperidin-1-yl)quinoline hydrochloride

Cat. No.: B2357508
CAS No.: 2097903-16-5
M. Wt: 426.94
InChI Key: XGYHVKVILRTRCX-UHFFFAOYSA-N
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Description

6-Ethoxy-3-(4-methoxybenzoyl)-4-(piperidin-1-yl)quinoline hydrochloride is a useful research compound. Its molecular formula is C24H27ClN2O3 and its molecular weight is 426.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

6-Ethoxy-3-(4-methoxybenzoyl)-4-(piperidin-1-yl)quinoline hydrochloride is part of a broader category of compounds that exhibit significant potential in scientific research due to their complex chemical structure and diverse pharmacological properties. Compounds within this class, such as quinoline derivatives, have been synthesized through various methods for potential applications in medicinal chemistry and biochemistry. For instance, Bänziger et al. (2000) detailed a practical and large-scale synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, showcasing the synthetic accessibility of complex quinoline derivatives which are crucial intermediates for pharmaceutically active compounds (Bänziger, J. Cercus, and Wolfgang Stampfer, U. Sunay, 2000).

Antimicrobial and Antituberculosis Activity

Quinoline derivatives have demonstrated promising antimicrobial properties. El-Hashash et al. (2011) explored the synthesis of quinazolinone derivatives with notable antimicrobial activity, indicating the potential of quinoline compounds in combating bacterial infections (El-Hashash, Khalid M. Darwish, S. Rizk, F. A. El-Bassiouny, 2011). Similarly, Srinivasan et al. (2010) synthesized novel fluoroquinolone derivatives and evaluated them for antibacterial and antifungal activities, further highlighting the antimicrobial potential of quinoline derivatives (Srinivasan, Raja Mohmed Beema Shafreen, P. Nithyanand, P. Manisankar, S. K. Pandian, 2010).

Fluorescent Probes for DNA Detection

Quinoline derivatives have also found applications as fluorescent probes for DNA detection. Perin et al. (2011) synthesized novel aminated benzimidazo[1,2-a]quinolines as potential fluorescent probes for DNA detection, showcasing the utility of quinoline derivatives in bioanalytical chemistry (Perin, M. Hranjec, G. Pavlović, G. Karminski-Zamola, 2011).

Anticorrosive Materials

In addition to their biological applications, quinoline derivatives have been investigated for their anticorrosive properties. Verma et al. (2020) reviewed the effectiveness of quinoline and its derivatives as anticorrosive materials, emphasizing their potential in protecting metals against corrosion (Verma, M. Quraishi, E. Ebenso, 2020).

Properties

IUPAC Name

(6-ethoxy-4-piperidin-1-ylquinolin-3-yl)-(4-methoxyphenyl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3.ClH/c1-3-29-19-11-12-22-20(15-19)23(26-13-5-4-6-14-26)21(16-25-22)24(27)17-7-9-18(28-2)10-8-17;/h7-12,15-16H,3-6,13-14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYHVKVILRTRCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=C(C=C3)OC)N4CCCCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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